Cas no 77532-70-8 (2-Cyano-5-methoxycinnamic acid)
2-Cyano-5-methoxycinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-methoxycinnamic acid
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- Inchi: 1S/C11H9NO3/c1-15-10-4-2-9(7-12)8(6-10)3-5-11(13)14/h2-6H,1H3,(H,13,14)/b5-3+
- InChI Key: YZLNWTHYGPXLQR-HWKANZROSA-N
- SMILES: O(C)C1=CC=C(C#N)C(/C=C/C(=O)O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- XLogP3: 1.6
- Topological Polar Surface Area: 70.3
2-Cyano-5-methoxycinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016193-250mg |
2-Cyano-5-methoxycinnamic acid |
77532-70-8 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A015016193-500mg |
2-Cyano-5-methoxycinnamic acid |
77532-70-8 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A015016193-1g |
2-Cyano-5-methoxycinnamic acid |
77532-70-8 | 97% | 1g |
$1564.50 | 2023-09-01 |
2-Cyano-5-methoxycinnamic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Cyano-5-methoxycinnamic acid
2-Cyano-5-methoxycinnamic acid (CAS No. 77532-70-8): A Comprehensive Overview
The compound 2-Cyano-5-methoxycinnamic acid (CAS No. 77532-70-8) is a fascinating organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound, also referred to as cinnamic acid derivative, belongs to the broader class of aromatic acids and is characterized by its unique structural features and diverse functional groups. The molecule consists of a cinnamic acid backbone with a cyano group (-CN) at the 2-position and a methoxy group (-OCH₃) at the 5-position, which contribute to its distinctive chemical properties.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2-Cyano-5-methoxycinnamic acid. One such approach involves the use of catalytic cross-coupling reactions, which allow for precise control over the substitution patterns on the aromatic ring. These methods not only enhance the efficiency of synthesis but also pave the way for the production of structurally analogous compounds with tailored properties. For instance, studies published in *Journal of Organic Chemistry* have demonstrated the utility of palladium-catalyzed coupling reactions in constructing this compound, highlighting its potential as a versatile building block in medicinal chemistry.
The biological activities of 2-Cyano-5-methoxycinnamic acid have been extensively studied, particularly in relation to its antioxidant and anti-inflammatory properties. Research conducted at leading institutions such as Stanford University has shown that this compound exhibits significant radical-scavenging activity, making it a promising candidate for applications in nutraceuticals and skincare products. Furthermore, its ability to modulate inflammatory pathways has led to investigations into its potential use in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its biological applications, 2-Cyano-5-methoxycinnamic acid has also found relevance in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of novel sensors and catalytic systems. For example, researchers at MIT have reported on the use of this compound as a ligand in creating highly sensitive metalloporphyrin-based sensors for detecting trace amounts of heavy metals in environmental samples.
The spectroscopic properties of 2-Cyano-5-methoxycinnamic acid have also been explored, with particular emphasis on its UV-vis absorption and fluorescence characteristics. These studies have revealed that the compound exhibits strong absorption in the UV region, which can be exploited for applications in optoelectronics and photonics. Moreover, its fluorescence properties have been utilized in designing novel probes for bioimaging applications.
From a synthetic perspective, 2-Cyano-5-methoxycinnamic acid serves as an excellent precursor for generating more complex molecules through various functionalization strategies. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce additional substituents onto the aromatic ring, thereby expanding its structural diversity and functional versatility.
In conclusion, 2-Cyano-5-methoxycinnamic acid (CAS No. 77532-70-8) is a multifaceted compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with its diverse functional groups, makes it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and environmental monitoring. As ongoing research continues to uncover new aspects of this compound's properties and applications, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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